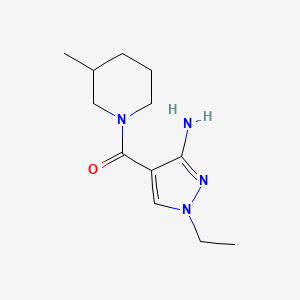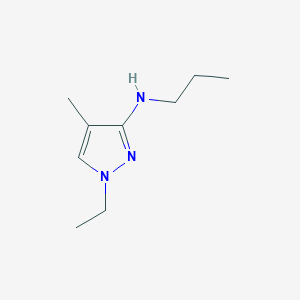
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a piperidine ring, and an amine group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.
Coupling of the Piperidine and Pyrazole Rings: The final step involves the coupling of the piperidine ring with the pyrazole ring through a carbonylation reaction, typically using a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the pyrazole ring.
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-imidazole-3-amine: Similar structure with an imidazole ring instead of a pyrazole ring.
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine group.
Uniqueness
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C12H20N4O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(3-amino-1-ethylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-3-16-8-10(11(13)14-16)12(17)15-6-4-5-9(2)7-15/h8-9H,3-7H2,1-2H3,(H2,13,14) |
Clave InChI |
MHTBZRAXFQTHKP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)N)C(=O)N2CCCC(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740168.png)


![[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11740180.png)

![[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740208.png)
![rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans](/img/structure/B11740210.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740217.png)
![butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740228.png)
![N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740239.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740240.png)

![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11740246.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740253.png)
